molecular formula C8H12O3 B1279422 Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 90482-42-1

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1279422
CAS No.: 90482-42-1
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring. It is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of ethyl diazoacetate with cyclopentadiene in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through a cyclopropanation mechanism, forming the bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic route. The reaction conditions are optimized to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:

    Ethyl 2-oxabicyclo[2.2.1]heptane-6-carboxylate: Similar structure but with a different ring size.

    Ethyl 2-oxabicyclo[4.1.0]heptane-6-carboxylate: Larger bicyclic structure with different reactivity.

    Ethyl 2-oxabicyclo[3.2.0]heptane-6-carboxylate: Different ring fusion pattern affecting its chemical properties.

The uniqueness of ethyl 2-oxabicyclo[31

Properties

IUPAC Name

ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWZXGZTADPNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440641
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90482-42-1
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.